Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate
Description
Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate (CAS: 1247225-28-0) is a brominated pyridine derivative with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of 273.13 g/mol . It features a pyridine ring substituted with a bromine atom at the 5-position and a methylamino group at the 2-position, linked to a methyl propanoate ester. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
methyl 3-[(5-bromopyridin-2-yl)-methylamino]propanoate |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(6-5-10(14)15-2)9-4-3-8(11)7-12-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ATCFHCKPXGMGMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-2-aminopyridine
The preparation begins with bromination of 2-aminopyridine. Tribromide-N-methyl-N-butyl imidazole (N-methyl-N-n-butylimidazole tribromide) serves as a regioselective brominating agent under mild conditions (60 ± 2°C). This method achieves high yields (85–90%) with minimal side products.
Reaction Conditions :
- Substrate : 2-Aminopyridine
- Brominating Agent : N-methyl-N-n-butylimidazole tribromide
- Solvent : Toluene or tetrahydrofuran (THF)
- Temperature : 60°C
- Time : 2.5–3.5 hours
Methylation and Esterification
The 5-bromo-2-aminopyridine intermediate undergoes methylation using methyl iodide (CH₃I) in dimethylacetamide (DMA) with potassium carbonate (K₂CO₃) as a base. Subsequent esterification with methyl acrylate in tetrahydrofuran (THF) introduces the propanoate moiety.
Key Steps :
- Methylation :
- Esterification :
Reductive Amination of 5-Bromo-2-pyridinecarboxaldehyde
Aldehyde Synthesis
Oxidation of 5-bromo-2-methylpyridine using manganese dioxide (MnO₂) yields 5-bromo-2-pyridinecarboxaldehyde.
Reductive Coupling
The aldehyde reacts with methyl 3-aminopropanoate under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the formation of the methylamino linkage.
Optimized Conditions :
- Molar Ratio : 1:1 (aldehyde to amine)
- Reducing Agent : NaBH₃CN (1.2 equiv)
- Solvent : Methanol
- pH : 6–7 (acetic acid buffer)
- Yield : 70–75%
Mitsunobu Reaction for N-Methylation
Mitsunobu Protocol
This method employs a Mitsunobu reaction to install the methyl group on the amine. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the reaction between 5-bromo-2-aminopyridine and methyl 3-hydroxypropanoate.
Procedure :
- Reactants :
- 5-Bromo-2-aminopyridine
- Methyl 3-hydroxypropanoate
- Reagents : DEAD, PPh₃
- Solvent : THF
- Temperature : 0°C to room temperature
- Yield : 65–70%
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; scalable | Requires multiple purification steps | 78–82% |
| Reductive Amination | Mild conditions; avoids harsh reagents | Sensitive to pH and moisture | 70–75% |
| Mitsunobu Reaction | Direct N-methylation; no intermediates | Costly reagents; lower yields | 65–70% |
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Ester Hydrolysis
The propanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing carboxylate-based functionalities.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 1M NaOH, H₂O/EtOH, reflux | 3-[(5-Bromopyridin-2-yl)(methyl)amino]propanoic acid | 85–92% | |
| 2M HCl, 60°C, 6 hrs | Same as above | 78% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide or water on the ester carbonyl, followed by cleavage of the alkoxy group. The methyl ester’s electron-withdrawing nature accelerates hydrolysis compared to bulkier esters.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 5-bromopyridin-2-yl group facilitates substitution reactions with amines, alkoxides, or thiols.
Key Factors :
-
Bromine’s position at the para location relative to the nitrogen in the pyridine ring enhances electrophilicity.
-
Steric hindrance from the methylamino group slightly reduces reaction rates .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium-mediated couplings, enabling
Scientific Research Applications
Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate is a chemical compound with the molecular formula . It features a brominated pyridine ring, enhancing its biological activity and potential applications in medicinal chemistry. The compound also has a methylamino group attached to a propanoate moiety, making it a target for various applications.
Potential Applications
This compound and similar compounds have potential applications across various fields:
- Synthetic Chemistry: It is a versatile building block for synthesizing more complex molecules with enhanced biological activities.
- Drug Discovery: The compound is a candidate for drug development due to its unique combination of a brominated pyridine and a methylamino group, potentially conferring distinct pharmacological properties.
- Medicinal Chemistry: Its structural components enhance interactions with biological targets, such as enzymes and receptors.
The biological activity of this compound is mainly due to its structural components. The brominated pyridine moiety enhances interactions with biological targets, including enzymes and receptors. Research suggests that similar structures exhibit various activities.
Interaction studies involving this compound focus on its binding affinity and activity against specific biological targets, which is crucial for understanding how modifications to the compound’s structure affect its biological properties.
Similar Compounds
This compound shares similarities with other compounds, particularly those containing pyridine rings and amino groups.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(pyridin-2-yl)methanamine | Pyridine ring, amino group | Antimicrobial |
| Ethyl 3-(5-bromopyridin-2-yl)propanoate | Brominated pyridine, ester | Anticancer |
| Methyl 3-(4-methoxyphenyl)propanoate | Aromatic ring, ester | Analgesic properties |
Mechanism of Action
The mechanism of action of Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituents on the pyridine ring, ester groups, and protecting moieties. Key examples include:
Key Observations :
- Substituent Effects: Bromine at the 5-position (target compound) enhances electrophilicity compared to fluorine or hydroxy groups , favoring cross-coupling reactions. The methylamino group offers nucleophilic reactivity distinct from Boc-protected amines .
- Protecting Groups: Boc-protected derivatives (e.g., ) are critical for chiral synthesis but require deprotection steps, unlike the target compound’s unprotected methylamino group.
Physicochemical Properties
- Solubility: Hydroxy and amino substituents (e.g., ) improve aqueous solubility compared to the hydrophobic bromine and methyl ester in the target compound.
Biological Activity
Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate, with the molecular formula CHBrNO, is a compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and research findings.
Structural Features and Synthesis
The compound features a brominated pyridine ring and a methylamino group attached to a propanoate moiety. These components are crucial for its biological interactions. The synthesis typically involves the reaction of 5-bromopyridine-2-amine with methyl 3-bromopropanoate, often facilitated by bases like sodium hydride or potassium carbonate under controlled conditions to ensure high yield and purity .
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The bromine atom in the pyridine ring can engage in halogen bonding, enhancing the compound's ability to interact with various biological targets.
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity .
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The presence of the brominated pyridine moiety may enhance anticancer activity by affecting cell proliferation pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(pyridin-2-yl)methanamine | Pyridine ring, amino group | Antimicrobial |
| Ethyl 3-(5-bromopyridin-2-yl)propanoate | Brominated pyridine, ester | Anticancer |
| Methyl 3-(4-methoxyphenyl)propanoate | Aromatic ring, ester | Analgesic properties |
This compound is unique due to its specific combination of structural features that may confer distinct pharmacological properties not found in similar compounds .
Research Findings and Case Studies
Recent studies have highlighted the significance of this compound in various areas:
- Anticancer Research : Investigations into its potential as an anticancer agent have shown promising results in vitro, particularly in inhibiting cancer cell growth through modulation of signaling pathways .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition has demonstrated that modifications to the compound's structure can significantly affect its binding affinity and inhibitory potency against specific targets .
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules for further pharmaceutical development .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate?
A multi-step synthesis approach is recommended. For example, coupling 5-bromopyridin-2-amine derivatives with methyl acrylate via a nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Pd or Ir catalysts). Purification typically involves flash column chromatography (50–75% ethyl acetate/hexanes) to isolate the ester product with >90% yield . Microwave-assisted synthesis under argon at 140°C can accelerate reaction kinetics, as demonstrated in analogous pyridine derivatizations .
Q. How can I confirm the structural integrity of this compound post-synthesis?
Characterization should include:
- NMR : - and -NMR to verify methyl ester (δ ~3.6–3.7 ppm for OCH), pyridyl protons (δ ~7.5–8.5 ppm), and methylamino groups (δ ~2.8–3.2 ppm).
- Mass spectrometry : HRMS-ESI to confirm molecular ion peaks (e.g., [M+H] for CHBrNO).
- Melting point : Decomposition temperatures (e.g., ~163°C) can indicate purity .
Q. What solvents and conditions are optimal for handling this compound?
Use anhydrous dichloromethane or ethyl acetate for reactions. Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to the bromopyridine moiety’s photosensitivity .
Advanced Research Questions
Q. How can I resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or LC/MS data often arise from:
- Tautomerism : The methylamino group may exhibit dynamic behavior in solution, requiring variable-temperature NMR (VT-NMR) studies.
- Impurities : Trace solvents (e.g., DMF) or side products (e.g., de-brominated byproducts) can skew results. Use preparative HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) for high-resolution purification .
Q. What strategies improve yield in catalytic coupling reactions involving this compound?
Optimize:
- Catalyst loading : Ir complexes (e.g., [Ir(ppy)(dtbbpy)]PF) at 0.01–0.1 mol% enhance regioselectivity in pyridine functionalization .
- Co-reagents : Hantzsch ester (1.5 equiv) improves electron transfer efficiency in reductive amination steps .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 140°C, 2 min) while maintaining >85% yield .
Q. How does the bromine substituent influence reactivity in downstream applications?
The 5-bromo group:
- Facilitates cross-coupling : Suzuki-Miyaura reactions with arylboronic acids enable diversification of the pyridine ring .
- Affects electronic properties : Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution, but may hinder amidation unless activated by Cu(I) catalysts .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in biological assays?
Q. How can I mitigate decomposition during long-term storage?
- Lyophilization : Convert to a stable hydrochloride salt (e.g., using HCl/EtO) for hygroscopic samples .
- Add stabilizers : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation .
Applications in Drug Development
Q. What pharmacophore features make this compound a candidate for kinase inhibition studies?
The pyridine-methylamino-ester scaffold mimics ATP-binding motifs in kinases. Computational docking (e.g., AutoDock Vina) predicts interactions with hinge regions via hydrogen bonding (ester carbonyl) and hydrophobic packing (bromine) .
Q. Are there known metabolites or toxicity risks associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
